Formation of Prasugrel's Active Metabolite, R-138727: A Technical Overview
Formation of Prasugrel's Active Metabolite, R-138727: A Technical Overview
Prasugrel is a third-generation thienopyridine antiplatelet agent and a prodrug that requires in vivo biotransformation to exert its pharmacological effect.[1] Its active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][2][3] The metabolic activation of prasugrel is a rapid and efficient two-step process, primarily occurring in the intestine and liver.[4][5][6] This guide provides a detailed examination of the metabolic pathway, enzymatic kinetics, and experimental methodologies involved in the formation of R-138727.
Metabolic Pathway
The conversion of prasugrel to its active form, R-138727, involves two sequential metabolic steps:
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Ester Hydrolysis: Prasugrel is rapidly hydrolyzed, primarily by human carboxylesterase 2 (hCE2) in the intestine, to form an inactive thiolactone intermediate, R-95913.[4][7][8] This initial step is highly efficient, to the extent that the parent compound, prasugrel, is often undetectable in plasma following oral administration.[5][8] Human carboxylesterase 1 (hCE1), found predominantly in the liver, plays a much smaller role in this conversion.[7]
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Cytochrome P450-Mediated Oxidation: The intermediate metabolite, R-95913, undergoes a single-step oxidation by cytochrome P450 (CYP) enzymes in the intestine and liver to form the active metabolite, R-138727.[5][9] This reaction involves the opening of the thiolactone ring to expose a reactive thiol group.[1][2] The primary enzymes responsible for this step are CYP3A4/5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[2][4][9][10]
The active metabolite R-138727 contains a reactive thiol group that forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, leading to sustained inhibition of platelet function for the lifespan of the platelet.[2][11]
Enzymatic Kinetics
The efficiency of prasugrel's bioactivation is largely attributed to the rapid initial hydrolysis step. The kinetic parameters for the hydrolysis of prasugrel by human carboxylesterases have been characterized in vitro.
| Enzyme | Apparent Km / Ks (μM) | Apparent Vmax (nmol/min/μg protein) | Kinetic Model | Hill Coefficient (n) | Apparent IC50 (μM) |
| hCE1 | 9.25 | 0.725 | Michaelis-Menten | Not Applicable | Not Applicable |
| hCE2 | 11.1 | 19.0 | Hill Kinetics (at low substrate concentrations) & Substrate Inhibition (at high concentrations) | 1.42 | 76.5 |
Data sourced from in vitro studies with expressed and purified enzymes.[7]
The hydrolysis of prasugrel by hCE2 is at least 25 times greater than by hCE1.[7] The complex kinetics of hCE2, showing both positive cooperativity (Hill coefficient > 1) at lower concentrations and substrate inhibition at higher concentrations, highlight its central role in the rapid formation of the R-95913 intermediate.[7]
Experimental Protocols
The study of prasugrel metabolism typically involves in vitro and in vivo methodologies. Below are generalized protocols for key experiments.
1. In Vitro Hydrolysis of Prasugrel by Human Carboxylesterases
This experiment aims to determine the kinetic parameters of prasugrel hydrolysis by hCE1 and hCE2.
-
Materials:
-
Recombinant human hCE1 and hCE2 enzymes.
-
Prasugrel stock solution.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
High-performance liquid chromatography (HPLC) system with mass spectrometry (MS) detection.
-
-
Procedure:
-
Prepare a series of prasugrel dilutions in phosphate buffer.
-
Pre-incubate the recombinant enzyme (hCE1 or hCE2) at 37°C.
-
Initiate the reaction by adding the prasugrel solution to the enzyme preparation.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction by adding a cold solution of acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of R-95913 using a validated LC-MS/MS method.
-
Calculate the rate of formation of R-95913 at each substrate concentration.
-
Determine the kinetic parameters (Km, Vmax, etc.) by fitting the data to appropriate enzyme kinetic models using non-linear regression analysis.
-
2. In Vitro Metabolism of R-95913 by Human Liver Microsomes
This assay identifies the CYP isoforms responsible for the conversion of R-95913 to R-138727.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
R-95913 stock solution.
-
NADPH regenerating system.
-
Specific chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2B6).
-
Recombinant human CYP enzymes (for confirmation).
-
Phosphate buffer (pH 7.4).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate R-95913 with HLMs in the presence of the NADPH regenerating system at 37°C.
-
In parallel incubations, include specific CYP chemical inhibitors to assess the contribution of individual isoforms.
-
Terminate the reactions at various time points.
-
Quantify the formation of R-138727 using LC-MS/MS.
-
To confirm the results, perform similar incubations using a panel of recombinant human CYP enzymes instead of HLMs.
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3. Caco-2 Cell Permeability and Metabolism Assay
This experiment evaluates the intestinal absorption and metabolism of prasugrel.
-
Materials:
-
Caco-2 cells cultured on permeable supports to form a monolayer.
-
Prasugrel solution.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
LC-MS/MS system.
-
-
Procedure:
-
Grow Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Add the prasugrel solution to the apical (donor) side of the monolayer.
-
At various time points, collect samples from both the apical and basolateral (receiver) compartments.
-
Analyze the samples for the concentrations of prasugrel and its metabolites (R-95913 and R-138727) using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess absorption potential.
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The appearance of metabolites in the basolateral compartment provides insight into intestinal first-pass metabolism.
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Visualizations
References
- 1. Prasugrel for the treatment of patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. The intestine as an important contributor to prasugrel active metabolite formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
